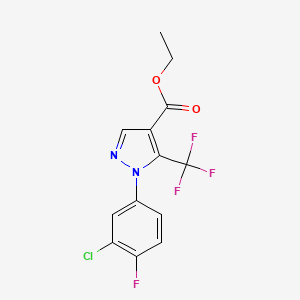
N-(4-Methylphenyl)-3-furanmethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-Methylphenyl)-3-furanmethanamine is an organic compound that belongs to the class of amines It features a furan ring attached to a methanamine group, which is further substituted with a 4-methylphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methylphenyl)-3-furanmethanamine can be achieved through several methods. One common approach involves the reaction of 4-methylphenylamine with furfural in the presence of a reducing agent. The reaction typically proceeds under mild conditions, with the use of solvents such as ethanol or methanol. The reaction mixture is heated to reflux, and the product is isolated through filtration and recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor systems can optimize reaction conditions and minimize by-products. Additionally, the employment of catalysts and automated systems can further streamline the production process.
化学反应分析
Types of Reactions
N-(4-Methylphenyl)-3-furanmethanamine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are employed.
Major Products Formed
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Nitro, sulfonyl, or halogenated derivatives of the aromatic ring.
科学研究应用
N-(4-Methylphenyl)-3-furanmethanamine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Industry: It is utilized in the production of polymers, dyes, and other materials.
作用机制
The mechanism of action of N-(4-Methylphenyl)-3-furanmethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, altering the activity of the target molecule. This interaction can lead to various biological effects, depending on the specific pathway involved.
相似化合物的比较
Similar Compounds
- N-(4-Methylphenyl)-2-furanmethanamine
- N-(4-Methylphenyl)-3-thiophenemethanamine
- N-(4-Methylphenyl)-3-pyrrolemethanamine
Uniqueness
N-(4-Methylphenyl)-3-furanmethanamine is unique due to the presence of the furan ring, which imparts distinct chemical and biological properties. The furan ring’s electron-rich nature allows for unique interactions with biological targets, making this compound a valuable tool in medicinal chemistry and other research fields.
属性
分子式 |
C12H13NO |
|---|---|
分子量 |
187.24 g/mol |
IUPAC 名称 |
N-(furan-3-ylmethyl)-4-methylaniline |
InChI |
InChI=1S/C12H13NO/c1-10-2-4-12(5-3-10)13-8-11-6-7-14-9-11/h2-7,9,13H,8H2,1H3 |
InChI 键 |
MBSFUJSQMBSJGI-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)NCC2=COC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


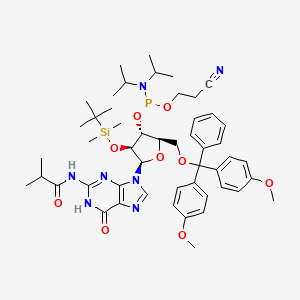
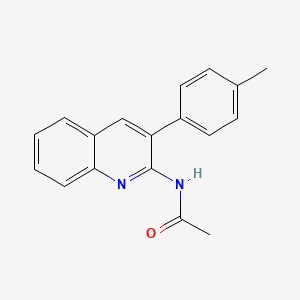
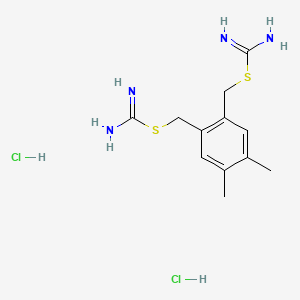
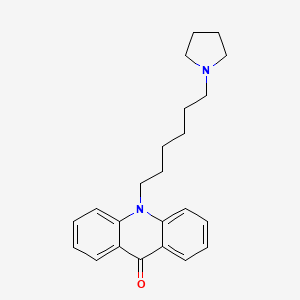

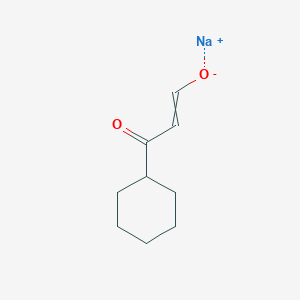
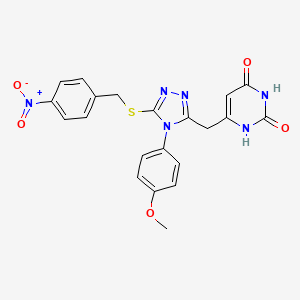
![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-nitrophenyl)acetamide](/img/structure/B14121759.png)
![9-(4-chlorophenyl)-2-methyl-7-(4H-1,2,4-triazol-4-yl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B14121778.png)
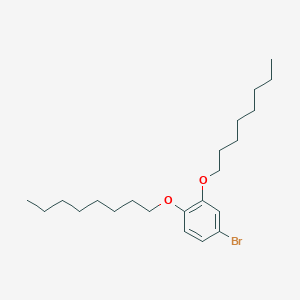
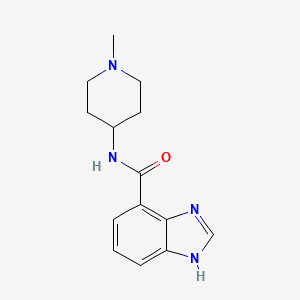
![2-[1-(3,4-Dimethylphenoxy)ethyl]-6-nitro-1H-benzimidazole](/img/structure/B14121788.png)
